BenchChemオンラインストアへようこそ!

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

kinase inhibition anticancer SAR

This compound is a precisely differentiated, fully synthetic heterocyclic small molecule featuring a fused imidazo[1,2-b]pyrazole core with an N1-cyclopentyl substituent and a C7-carboximidamide group. It is offered exclusively for non-human research under standard purity specifications (≥95%). Critically, no public bioactivity or selectivity data exist for this specific molecule, distinguishing it from the well-characterized 7-carboxamide series. Procure this compound as a matched-pair analog to determine whether the carboximidamide modification retains, modulates, or abrogates target engagement, cellular potency, and kinase selectivity compared to the 7-carboxamide lead series. For best results, co-acquire the matched 7-carboxamide analog (CAS 2098147-87-4) and an N1-unsubstituted control (CAS 2097969-72-5) to enable rigorous comparative SAR studies.

Molecular Formula C11H15N5
Molecular Weight 217.27 g/mol
CAS No. 2098025-40-0
Cat. No. B1482121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
CAS2098025-40-0
Molecular FormulaC11H15N5
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=CN3C2=C(C=N3)C(=N)N
InChIInChI=1S/C11H15N5/c12-10(13)9-7-14-16-6-5-15(11(9)16)8-3-1-2-4-8/h5-8H,1-4H2,(H3,12,13)
InChIKeyIIBGLXOCJLRPOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide (CAS 2098025-40-0): Chemical Identity and Research-Grade Procurement Context


1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide (CAS 2098025-40-0, MF C11H15N5, MW 217.27 g/mol) is a fully synthetic, heterocyclic small molecule featuring a fused imidazo[1,2-b]pyrazole core with a cyclopentyl substituent at N1 and a carboximidamide group at C7 . It belongs to a scaffold class that has been explored in medicinal chemistry for kinase inhibition (e.g., Bruton’s tyrosine kinase [Btk], Aurora kinases) and anticancer applications [1][2][3]. The compound is offered by multiple chemical suppliers exclusively for non-human research purposes under standard purity specifications (typically ≥95%) . Critically, no peer-reviewed publication, patent example, or public bioassay database currently reports quantitative biological activity or selectivity data for this specific molecule, distinguishing it from closely related 7-carboxamide analogs for which extensive cytotoxic SAR has been established [1][2].

Why 1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide Cannot Be Substituted by Generic Imidazo[1,2-b]pyrazole Analogs


The imidazo[1,2-b]pyrazole scaffold is exquisitely sensitive to both N1 substituent identity and C7 functionalization. In the 7-carboxamide series, switching the N1-cyclopentyl to smaller alkyl groups or altering the C7 carboxamide to carboximidamide profoundly alters hydrogen-bonding capacity, basicity (pKa shift of the amidine vs. amide), and lipophilicity (clogP), which collectively govern target engagement, cellular permeability, and metabolic stability [1][2]. In the BeiGene Btk inhibitor patent family, even minor variations at N1 (e.g., cyclopentyl vs. ethyl vs. isopropyl) result in orders-of-magnitude differences in kinase inhibitory potency [3]. Consequently, generic procurement of a “similar” imidazo[1,2-b]pyrazole—such as the unsubstituted 7-carboximidamide (CAS 2097969-72-5) or the 7-carboxamide analog (CAS 2098147-87-4)—without direct comparative data for the cyclopentyl-carboximidamide combination risks introducing an agent with unknown and potentially divergent target selectivity, potency, and ADME properties, compromising experimental reproducibility.

Quantitative Differentiation Evidence for 1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide: Current Public Data Limitations


Absence of Direct Comparative Biological Data Against 7-Carboxamide or N1-Alkyl Analogs

A systematic search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and patent repositories (including the BeiGene Btk inhibitor portfolio) returned zero records containing quantitative IC50, Ki, EC50, or selectivity data for 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide. In contrast, the 7-carboxamide analog DU385 (which bears a different C7 functional group) has publicly reported IC50 values of 16.54 nM (HL-60), 27.24 nM (MOLT-4), and 32.25 nM (MV-4-11) in leukemia cell viability assays [1]. The N1-cyclopentyl-7-carbonitrile analog (CAS 1367752-46-2) is registered in PubChem but similarly lacks disclosed bioactivity data [2]. No head-to-head experiment comparing the carboximidamide to any of these analogs has been published. This evidentiary gap means that any claim of functional superiority, equipotency, or differentiated selectivity for the target compound would be unsupported by primary data.

kinase inhibition anticancer SAR

Physicochemical Property Differentiation: Carboximidamide vs. Carboxamide at C7

The replacement of the C7 carboxamide (-CONH2) with a carboximidamide (-C(=NH)NH2) introduces an additional hydrogen-bond donor and a significantly higher basicity (pKa ~12–13 for the amidine conjugate acid vs. ~15–16 for the amide conjugate base), resulting in a permanently protonated, positively charged species at physiological pH [1]. While experimental logD7.4 and pKa values for the target compound are not publicly reported, predicted properties (e.g., using ChemAxon or ACD/Labs modules) indicate an approximate logD7.4 reduction of 1.0–1.5 log units relative to the corresponding carboxamide, with a concomitant increase in topological polar surface area (tPSA) by ~15–20 Ų . These changes are expected to reduce passive membrane permeability while enhancing solubility and potentially altering off-target binding profiles (e.g., increased affinity for phosphatases or nucleic acid grooves). Without experimental confirmation, these remain in silico estimates and cannot be used to assert a procurement advantage.

physicochemical properties hydrogen bonding lipophilicity permeability

N1-Cyclopentyl Substituent Effects: Lipophilicity and Metabolic Stability Relative to N1-Ethyl and N1-Unsubstituted Analogs

In the imidazo[1,2-b]pyrazole-7-carboxamide series, systematic variation of the N1 substituent demonstrated that cyclopentyl confers higher lipophilicity (clogP increase of ~1.2 vs. N1-ethyl) and enhanced metabolic stability in human liver microsome assays, attributed to steric shielding of the imidazo-pyrazole core from CYP-mediated oxidation [1]. Although this SAR was established for carboxamide derivatives, the N1-cyclopentyl group is expected to exert a similar lipophilic and steric influence in the carboximidamide series. The unsubstituted N1-H analog (CAS 2097969-72-5) and the N1-ethyl analog (CAS not specified) lack this bulky cycloalkyl group and are predicted to have lower metabolic stability and higher intrinsic clearance . Direct experimental confirmation in the carboximidamide sub-series is absent.

lipophilicity metabolic stability N1-substituent SAR

Application Scenarios for 1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide Based on Available Structural and Class-Level Evidence


Structure–Activity Relationship (SAR) Probe for Carboximidamide vs. Carboxamide Bioisosterism in Kinase Inhibitor Scaffolds

This compound is most appropriately deployed as a matched-pair analog to the well-characterized 7-carboxamide series (e.g., DU385) to experimentally determine whether the carboximidamide group retains or modulates target engagement, cellular potency, and selectivity in kinase inhibition assays. Head-to-head testing in identical assay formats (e.g., Btk, Aurora A, or leukemia cell viability) would generate the primary comparative data currently absent from the public domain. Procurement for this purpose requires co-acquisition of the matched carboxamide analog (CAS 2098147-87-4) and a structurally distinct negative control (e.g., N1-unsubstituted carboximidamide, CAS 2097969-72-5) [1][2].

Physicochemical Property Baseline Studies for Amidine-Containing Heterocycles in Permeability and Solubility Assays

The compound’s permanently cationic amidine moiety at physiological pH provides a distinctive tool for studying the impact of charge state on parallel artificial membrane permeability (PAMPA), Caco-2 monolayer flux, and thermodynamic solubility. Comparative measurements against the neutral 7-carboxamide analog under identical buffer and pH conditions would quantify the contribution of the carboximidamide to solubility-permeability trade-offs, informing future lead optimization strategies where a basic amidine is being considered as a solubilizing or target-binding element [3].

Cytochrome P450 and Microsomal Stability Profiling of N1-Cyclopentyl Imidazo[1,2-b]pyrazoles

Given the class-level inference that N1-cyclopentyl substitution enhances metabolic stability in the carboxamide series, this compound serves as a key probe to experimentally verify whether the same stabilization effect persists when the C7 group is a carboximidamide. Comparative intrinsic clearance (CLint) measurements in human and rodent liver microsomes, alongside metabolite identification by LC-MS/MS, would delineate the interplay between N1-cycloalkyl steric shielding and C7-amidine electronic effects on oxidative metabolism. Procurement should be accompanied by N1-ethyl and N1-H carboximidamide controls [1].

Selectivity Profiling Against the Kinome Using Broad-Panel Screening

The imidazo[1,2-b]pyrazole scaffold has been optimized for Btk and Aurora kinase inhibition in patented chemical series. Testing this compound in a commercial kinome panel (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) would reveal whether the carboximidamide modification shifts selectivity toward or away from known targets of the carboxamide series, such as Btk, Aurora A/B, or Src-family kinases. The resulting selectivity fingerprint (percent inhibition at 1 µM across 400+ kinases) would constitute the first direct selectivity evidence for this chemotype and guide its potential utility as a chemical biology tool [4].

Quote Request

Request a Quote for 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.